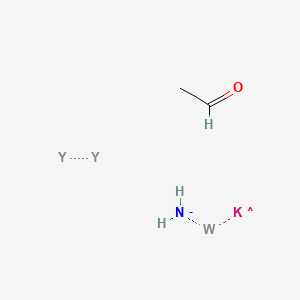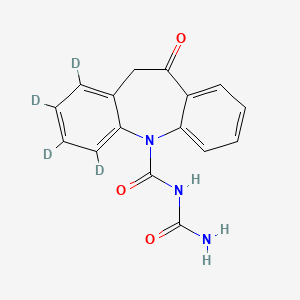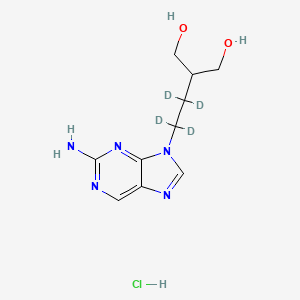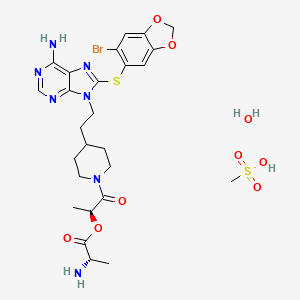
L-Alanine, (1S)-2-(4-(2-(6-amino-8-((6-bromo-1,3-benzodioxol-5-yl)thio)-9H-purin-9-yl)ethyl)-1-piperidinyl)-1-methyl-2-oxoethyl ester methanesulfonate, hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MPC-0767 is a potent, selective, and orally active inhibitor of heat shock protein 90 (HSP90). It is an L-alanine ester prodrug of MPC-3100, designed to improve chemical stability and bioavailability . HSP90 inhibitors like MPC-0767 are of significant interest in cancer research due to their role in regulating the stability and function of various oncogenic proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: MPC-0767 is synthesized through the esterification of MPC-3100 with L-alanine. The reaction involves the use of appropriate esterification reagents and conditions to ensure the formation of the ester bond while maintaining the integrity of the MPC-3100 structure .
Industrial Production Methods: The industrial production of MPC-0767 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. The use of advanced purification techniques ensures the final product meets the required specifications for research and potential therapeutic use .
Chemical Reactions Analysis
Types of Reactions: MPC-0767 primarily undergoes hydrolysis to release the active compound, MPC-3100. This hydrolysis reaction is facilitated by esterases in the body, converting the prodrug into its active form .
Common Reagents and Conditions: The hydrolysis of MPC-0767 to MPC-3100 occurs under physiological conditions, with enzymes such as esterases playing a crucial role in the reaction .
Major Products Formed: The primary product formed from the hydrolysis of MPC-0767 is MPC-3100, which is the active inhibitor of heat shock protein 90 .
Scientific Research Applications
MPC-0767 has several scientific research applications, particularly in the field of cancer research. Its ability to inhibit heat shock protein 90 makes it a valuable tool for studying the role of this protein in cancer cell survival and proliferation . Additionally, MPC-0767 is used in preclinical studies to evaluate its efficacy and safety as a potential therapeutic agent for various types of cancer .
Mechanism of Action
MPC-0767 exerts its effects by inhibiting heat shock protein 90, a molecular chaperone involved in the stabilization and function of various oncogenic proteins . By inhibiting heat shock protein 90, MPC-0767 disrupts the folding and function of these proteins, leading to the degradation of oncogenic proteins and the inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds:
- MPC-3100
- Geldanamycin and its derivatives (17-AAG, 17-DMAG)
- CNF2024/BIIB021
- EC144
- PU-H71
- Debio 0932 (CUDC-305)
Uniqueness: MPC-0767 is unique due to its improved chemical stability and bioavailability compared to its parent compound, MPC-3100 .
Properties
CAS No. |
1310540-32-9 |
|---|---|
Molecular Formula |
C26H36BrN7O9S2 |
Molecular Weight |
734.6 g/mol |
IUPAC Name |
[(2S)-1-[4-[2-[6-amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]purin-9-yl]ethyl]piperidin-1-yl]-1-oxopropan-2-yl] (2S)-2-aminopropanoate;methanesulfonic acid;hydrate |
InChI |
InChI=1S/C25H30BrN7O5S.CH4O3S.H2O/c1-13(27)24(35)38-14(2)23(34)32-6-3-15(4-7-32)5-8-33-22-20(21(28)29-11-30-22)31-25(33)39-19-10-18-17(9-16(19)26)36-12-37-18;1-5(2,3)4;/h9-11,13-15H,3-8,12,27H2,1-2H3,(H2,28,29,30);1H3,(H,2,3,4);1H2/t13-,14-;;/m0../s1 |
InChI Key |
RAKGMCDUYMHUBZ-AXEKQOJOSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O[C@@H](C)C(=O)N1CCC(CC1)CCN2C3=NC=NC(=C3N=C2SC4=C(C=C5C(=C4)OCO5)Br)N)N.CS(=O)(=O)O.O |
Canonical SMILES |
CC(C(=O)OC(C)C(=O)N1CCC(CC1)CCN2C3=NC=NC(=C3N=C2SC4=C(C=C5C(=C4)OCO5)Br)N)N.CS(=O)(=O)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



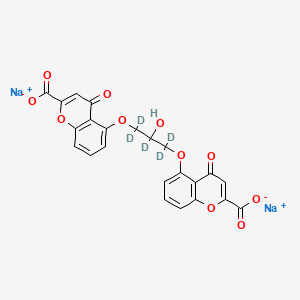

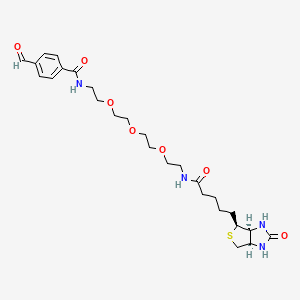
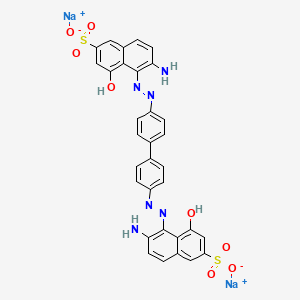
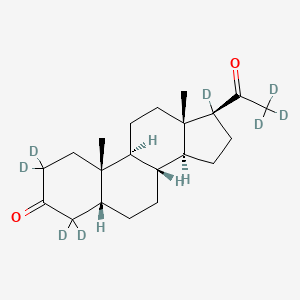
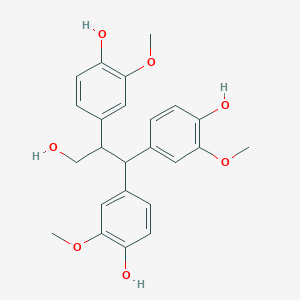

![4-[2-(furan-3-yl)ethenyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-ol](/img/structure/B12427595.png)


